molecular formula C11H20O2 B14517514 3-Ethyl-3-methyl-6-propyloxan-2-one CAS No. 62453-18-3

3-Ethyl-3-methyl-6-propyloxan-2-one

Cat. No.: B14517514
CAS No.: 62453-18-3
M. Wt: 184.27 g/mol
InChI Key: HCBGSVWZQDCIPI-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-6-propyloxan-2-one is an organic compound belonging to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methyl-6-propyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-3-methylpentan-2-one with propylmagnesium bromide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 0-50°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale synthesis, including:

    High-pressure reactors: to enhance reaction rates

    Automated control systems: for precise temperature and catalyst management

    Purification steps: such as distillation or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyl-6-propyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

3-Ethyl-3-methyl-6-propyloxan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-6-propyloxan-2-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.

    Pathways Involved: Modulation of metabolic pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-methylhexan-2-one
  • 3-Propyl-3-methylpentan-2-one
  • 3-Ethyl-3-methylheptan-2-one

Comparison

3-Ethyl-3-methyl-6-propyloxan-2-one is unique due to its oxanone ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts

Properties

CAS No.

62453-18-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-ethyl-3-methyl-6-propyloxan-2-one

InChI

InChI=1S/C11H20O2/c1-4-6-9-7-8-11(3,5-2)10(12)13-9/h9H,4-8H2,1-3H3

InChI Key

HCBGSVWZQDCIPI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(C(=O)O1)(C)CC

Origin of Product

United States

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